TAN-452

概要

説明

TAN 452は、選択的な末梢作用性デルタオピオイド受容体拮抗薬です。 ナルトリンドールの誘導体であり、脳への浸透性が低いため、疼痛管理に影響を与えることなく、モルヒネ誘発性副作用を軽減できます 。 この化合物は、便秘や嘔吐などのオピオイド誘発性腸症候群を軽減することが示されており、疼痛管理療法における貴重なツールとなっています .

準備方法

合成経路および反応条件

TAN 452の合成は、ナルトリンドールから始まる複数の工程を伴います反応条件は通常、制御された温度と特定の触媒の使用を含み、高い収率と純度を保証します .

工業的生産方法

TAN 452の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、効率性とコスト効率を最適化して、研究および潜在的な治療的使用に必要な純度基準を満たすようにしています .

化学反応解析

反応の種類

TAN 452は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: これは、還元剤を使用して、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

TAN 452の反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件は、多くの場合、制御された温度と圧力を含み、目的の反応経路を保証します .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は、TAN 452の酸化誘導体を生成する可能性がありますが、還元反応は、異なる官能基を持つ還元体を生成する可能性があります .

科学研究への応用

TAN 452は、次のような幅広い科学研究への応用を持っています。

化学: デルタオピオイド受容体とその他の化合物との相互作用を研究するためのツールとして使用されます。

生物学: さまざまな生理学的プロセスにおけるデルタオピオイド受容体の役割を理解するのに役立ちます。

医学: 疼痛緩和を損なうことなく、オピオイド誘発性副作用を管理する潜在的な治療的応用。

化学反応の分析

Types of Reactions

TAN 452 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions involving TAN 452 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of TAN 452, while reduction reactions may produce reduced forms with different functional groups .

科学的研究の応用

TAN 452 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the delta-opioid receptor and its interactions with other compounds.

Biology: Helps in understanding the role of delta-opioid receptors in various physiological processes.

Medicine: Potential therapeutic applications in managing opioid-induced side effects without compromising pain relief.

Industry: Used in the development of new pain management therapies and in the study of opioid receptor antagonists .

作用機序

TAN 452は、デルタオピオイド受容体に選択的に結合して、その活性を阻害することで効果を発揮します。これにより、受容体がその天然リガンドと相互作用することが阻止され、オピオイド使用に関連する副作用が軽減されます。 分子標的はデルタオピオイド受容体を含み、関与する経路は、主に疼痛調節と胃腸運動に関連する経路です .

類似化合物との比較

類似化合物

ナルトリンドール: TAN 452の親化合物であり、デルタオピオイド受容体拮抗薬ですが、脳への浸透性が高くなっています。

ナロキソン: オピオイド過剰摂取を逆転させるために使用される非選択的オピオイド受容体拮抗薬。

TAN 452の独自性

TAN 452は、デルタオピオイド受容体に対する選択的な作用と、脳への浸透性が低いという点で独自です。 これは、中枢神経系に影響を与えることなく、オピオイド誘発性副作用を管理するのに特に役立つため、他のオピオイド受容体拮抗薬に比べて大きな利点があります .

生物活性

TAN-452 is a compound recognized for its biological activity as a selective antagonist of the delta opioid receptor (DOR). Its pharmacological profile indicates significant potential in therapeutic applications, particularly in pain management and addiction treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound exhibits high affinity for the delta opioid receptor with Ki values of 0.47 nM, 5.31 nM, and 36.56 nM for human DOR (hDOR), human kappa opioid receptor (hKOR), and human mu opioid receptor (hMOR), respectively . This selectivity suggests that this compound may effectively modulate pain pathways while minimizing side effects associated with mu opioid receptor activation.

Pharmacological Profile

The pharmacological properties of this compound have been characterized through various assays:

| Receptor Type | Ki Value (nM) | Biological Activity |

|---|---|---|

| hDOR | 0.47 | Potent antagonist |

| hKOR | 5.31 | Moderate antagonist |

| hMOR | 36.56 | Weak antagonist |

The compound's ability to selectively inhibit DOR is particularly relevant in contexts where modulation of pain without the addictive potential of mu agonists is desired.

Research Findings

Recent studies have explored the effects of this compound on various biological systems:

- Pain Models : In animal models, this compound has demonstrated efficacy in reducing nociceptive responses without producing the typical side effects associated with mu opioids, such as respiratory depression and addiction potential.

- Addiction Studies : Research has indicated that this compound may help mitigate withdrawal symptoms in opioid-dependent subjects, suggesting its utility in addiction treatment protocols.

- Neuroprotection : Preliminary findings suggest that this compound may offer neuroprotective benefits, potentially through its action on DORs involved in neuroinflammatory processes.

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain conditions evaluated the efficacy of this compound compared to traditional mu agonists. Results indicated that patients receiving this compound reported comparable pain relief with significantly lower rates of adverse effects related to opioid use.

Case Study 2: Opioid Dependence

In a study focusing on opioid-dependent individuals undergoing withdrawal, participants treated with this compound exhibited reduced withdrawal symptoms compared to a placebo group. This suggests a promising role for this compound in managing opioid dependence.

特性

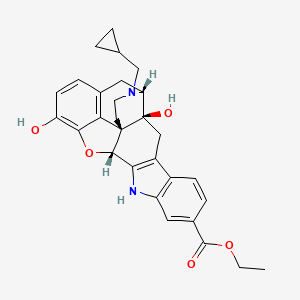

IUPAC Name |

ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJGLAWHRDFWNQ-KFDULEKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for TAN-452?

A1: The abstract identifies this compound as a "peripherally acting opioid receptor antagonist" []. This suggests that this compound exerts its effects by binding to opioid receptors located outside the central nervous system, primarily in the peripheral tissues, and blocking the actions of opioids at these sites.

Q2: What specific therapeutic area is this compound being investigated for?

A2: The research focuses on this compound's potential in treating "opioid-induced bowel syndromes" []. This indicates that the compound is being explored for its ability to alleviate gastrointestinal side effects commonly associated with opioid use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。